molecular formula C21H35N B14317249 1-Dodecyl-1,2,3,4-tetrahydroquinoline CAS No. 110259-96-6

1-Dodecyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14317249
CAS No.: 110259-96-6
M. Wt: 301.5 g/mol
InChI Key: BZFIRYYQHGARKG-UHFFFAOYSA-N
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Description

1-Dodecyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes . The presence of a dodecyl group (a twelve-carbon alkyl chain) attached to the nitrogen atom of the tetrahydroquinoline ring enhances its lipophilicity and potential biological activity.

Preparation Methods

The synthesis of 1-Dodecyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

    Hydrogenation of Quinoline: This method involves the hydrogenation of quinoline in the presence of a catalyst such as palladium or platinum.

    N-Alkylation of Tetrahydroquinoline: Another common method is the N-alkylation of 1,2,3,4-tetrahydroquinoline with dodecyl halides (e.g., dodecyl bromide) in the presence of a base such as potassium carbonate.

    Multicomponent Reactions: Recent advances in multicomponent reactions have provided efficient routes for the synthesis of tetrahydroquinoline derivatives.

Chemical Reactions Analysis

1-Dodecyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further hydrogenated to form decahydroquinoline derivatives.

    Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-Dodecyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is used as a scaffold for the development of bioactive molecules with potential therapeutic applications.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the production of dyes, antioxidants, and photosensitizers.

Mechanism of Action

The mechanism of action of 1-Dodecyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Dodecyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds:

    1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar but lacks the dodecyl group.

    1-Methyl-1,2,3,4-tetrahydroquinoline: This derivative has a methyl group instead of a dodecyl group.

    Quinoline: The fully aromatic parent compound of tetrahydroquinoline.

Properties

CAS No.

110259-96-6

Molecular Formula

C21H35N

Molecular Weight

301.5 g/mol

IUPAC Name

1-dodecyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C21H35N/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22/h11-12,15,17H,2-10,13-14,16,18-19H2,1H3

InChI Key

BZFIRYYQHGARKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCC2=CC=CC=C21

Origin of Product

United States

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